![molecular formula C14H17NO3 B1303836 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde CAS No. 79421-40-2](/img/structure/B1303836.png)

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde

Übersicht

Beschreibung

“4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde” is a chemical compound that contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety . This moiety is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .

Synthesis Analysis

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane has been reported from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- . Another method involves the use of a catalyst such as tetrabutylammonium bromide (TBAB) .

Molecular Structure Analysis

The empirical formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H13NO2 . This indicates that it contains seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms .

Chemical Reactions Analysis

1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes . It is also a derivative formed from the condensation of cyclohexanone .

Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane is a clear colorless to yellowish liquid . It has a boiling point of 108 - 110 °C (35 hPa) , a density of 1.117 g/cm3 , and a flash point of 81 °C .

Wissenschaftliche Forschungsanwendungen

1. Structural Studies in Drug Development

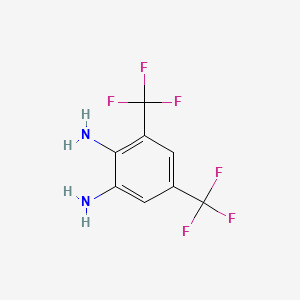

A study on a structurally related compound, (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), a promising antitubercular drug, was conducted. This research involved X-ray and NMR analysis, providing insight into the compound's diastereomeric conformers and rotational barriers, crucial for drug development (Richter et al., 2022).

2. Pharmacological Evaluation

Another study synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, similar in structure, for evaluating dopamine agonist activity. This research is vital for understanding the pharmacological potential of compounds with similar structures (Brubaker & Colley, 1986).

3. Polymer Development for Environmental Applications

Research on a Mannich base derivative of a compound containing 1,4-dioxa-8-azaspiro[4.5]decane demonstrated its application in creating polymers for removing carcinogenic azo dyes and aromatic amines from water. This study highlights the environmental applications of such compounds (Akceylan, Bahadir, & Yılmaz, 2009).

4. Growth-Regulating Chemicals in Agriculture

A compound synthesized from 1,4-dioxa-8-azaspiro[4.5]decane exhibited growth-regulating activity, as confirmed by NMR spectroscopy. This indicates potential applications in agriculture for enhancing or controlling plant growth (Sharifkanov, Alimzhanova, Abilov, & Bektibaeva, 2001).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/eye protection/face protection, and rinse cautiously with water for several minutes if it gets in the eyes .

Eigenschaften

IUPAC Name |

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-11-12-1-3-13(4-2-12)15-7-5-14(6-8-15)17-9-10-18-14/h1-4,11H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKIWJFERFYECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377407 | |

| Record name | 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79421-40-2 | |

| Record name | 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)

![tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate](/img/structure/B1303764.png)

![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)